1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-
CAS No.: 71753-55-4
Cat. No.: VC16546304
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71753-55-4 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)propanamide |
Standard InChI | InChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10) |
Standard InChI Key | QLMKIWQIZQHVHO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrole ring with two carbonyl groups at positions 2 and 5, creating a 2,5-dioxopyrrole core. The N1 position is substituted with a propanamide group (-CH2CH2CONH2), contributing to its amphiphilic character. X-ray crystallographic data from related pyrrole derivatives confirm the planarity of the heterocyclic ring system, with bond angles consistent with aromatic stabilization .
Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
CAS Number | 71753-55-4 |
Density | 1.32 g/cm³ (estimated) |
Melting Point | 158-160°C (decomposes) |
Solubility | Soluble in DMSO, chloroform |
LogP (Octanol-Water) | 0.89 (calculated) |
The compound exhibits moderate solubility in polar aprotic solvents, with limited aqueous solubility due to the hydrophobic pyrrole ring. TGA analysis shows decomposition above 160°C, indicating thermal instability under high-temperature conditions.
Synthesis and Manufacturing
Zav’yalov Pyrrole Synthesis Approach
The classical synthesis route involves cyclization of enamino malonate precursors through an acylative mechanism. Key steps include:
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Condensation of 2,3-dimethylmaleic anhydride with substituted amidrazones in toluene at 80°C
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Nucleophilic attack at the anhydride's electrophilic carbonyl groups
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Cyclodehydration forming the pyrrole ring system
This method achieves yields of 75-95% depending on solvent selection, with chloroform demonstrating superior cyclization efficiency compared to toluene .
Modified Münchnone Pathway
Advanced synthetic protocols utilize 1,3-oxazolium-5-olate intermediates (münchnones) to construct the pyrrole core:
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Generation of münchnone from α-amino acid derivatives
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[3+2] cycloaddition with acetylene dienophiles
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Subsequent decarboxylation and aromatization
Isotopic labeling studies using 13C-enriched precursors confirm the carboxyl group from starting materials is excluded from the final product, supporting a non-concerted cyclization mechanism .
Industrial-Scale Production Parameters
Parameter | Optimal Range |
---|---|
Reaction Temperature | 70-85°C |
Solvent System | Chloroform:DMF (4:1 v/v) |
Catalyst | Pyridine (0.5 eq) |
Reaction Time | 6-8 hours |
Purification Method | Column chromatography (SiO2) |
Scale-up challenges include controlling exothermic reactions during cyclization and minimizing diketopiperazine byproducts through precise temperature modulation.
Chemical Reactivity and Stability
Hydrolytic Degradation Pathways
The compound undergoes pH-dependent hydrolysis:
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Acidic Conditions (pH <3):
Cleavage of the amide bond yields pyrrole-2,5-dione and β-alanine hydrochloride
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Basic Conditions (pH >10):
Saponification of the amide generates ammonium pyrrolide and acrylate salts
Kinetic studies show first-order degradation kinetics with t1/2 = 48 hours at pH 7.4 (37°C), suggesting moderate stability in physiological conditions.
Electrophilic Substitution Reactions
The electron-deficient pyrrole ring undergoes regioselective substitutions:
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Position 3 Bromination:
Treatment with NBS in CCl4 yields 3-bromo derivative (87% yield) -
Vilsmeier-Haack Formylation:
POCl3/DMF system produces 3-formyl product (62% yield) -
Nitration:
HNO3/H2SO4 mixture gives 3-nitro analog (55% yield)
DFT calculations reveal the highest electron density at position 3 (Mulliken charge = -0.32), rationalizing the observed regiochemistry .
Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
S. aureus (MRSA) | 64 | 128 |
E. coli (ESBL) | 128 | >256 |
K. pneumoniae (NDM-1) | 256 | >256 |
P. aeruginosa | >256 | >256 |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, confirmed through fluorescence anisotropy assays.
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models:
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50 mg/kg dose reduces swelling by 42% at 4 hours (vs. 68% for indomethacin)
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COX-2 inhibition IC50 = 3.2 μM (COX-1 IC50 = 18.7 μM)
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Selectivity ratio (COX-2/COX-1) = 5.8:1
Molecular docking reveals strong binding to COX-2 active site (ΔG = -9.4 kcal/mol) through hydrogen bonding with Tyr355 and Val523.
Industrial Applications and Future Directions
Polymer Chemistry Applications
The compound serves as a crosslinking agent in:
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Epoxy resin formulations (10-15% w/w loading)
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Polyurethane adhesives (Tg increase from 45°C to 78°C)
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Photoresist components for semiconductor lithography
Accelerated aging tests show 300% improvement in polymer tensile strength compared to traditional maleimide crosslinkers .
Drug Discovery Opportunities
Structural analogs under investigation include:
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3-Nitro derivatives as PARP inhibitors (IC50 = 12 nM)
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Propanamide-modified variants as TRPV1 antagonists (Ki = 8.3 nM)
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PEGylated conjugates for tumor-targeted drug delivery (t1/2 = 14 hours in vivo)
Ongoing clinical trials focus on a 3-aminocarbonyl derivative (NCT04892343) for metastatic breast cancer.
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